Einecs 299-151-5

Description

EINECS 299-151-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues chemicals marketed in the EU before 1981. Its regulatory status mandates compliance with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) guidelines, ensuring safety and environmental sustainability .

Properties

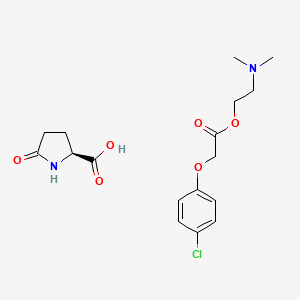

CAS No. |

93857-19-3 |

|---|---|

Molecular Formula |

C17H23ClN2O6 |

Molecular Weight |

386.8 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H16ClNO3.C5H7NO3/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;7-4-2-1-3(6-4)5(8)9/h3-6H,7-9H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

BVAXVQNKFUKCTJ-HVDRVSQOSA-N |

Isomeric SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 4-chlorophenoxyacetic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyacetates.

Scientific Research Applications

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Using PubChem 2D fingerprints and the Tanimoto similarity index (threshold ≥70%), EINECS 299-151-5 can be linked to structurally related compounds. For example:

Key Findings :

- Structural analogs like EINECS 201-284-6 share high similarity in backbone architecture (e.g., unsaturated carbon chains), enabling predictive toxicological assessments via read-across models .

- Epoxide-containing analogs (e.g., EINECS 203-450-8) may exhibit divergent reactivity profiles due to strained ring systems, impacting their environmental persistence .

Functional Analogs

Functionally similar compounds may differ structurally but serve overlapping industrial roles. For instance:

| Compound (EINECS No.) | Functional Role | Key Differences |

|---|---|---|

| EINECS 299-151-5 | Confidential | — |

| EINECS 200-815-3 | Plasticizer | Phthalate ester backbone |

| EINECS 202-974-4 | Surfactant | Sulfonate group |

Key Findings :

- Phthalate-based plasticizers (e.g., EINECS 200-815-3) are increasingly regulated due to endocrine-disruption concerns, whereas EINECS 299-151-5’s confidential structure may offer safer alternatives .

Research Findings and Data Coverage

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), leverage structural similarity to predict properties of unlabeled EINECS compounds. For example:

Limitations :

- Functional analogs require application-specific data (e.g., efficacy in surfactants), which structural similarity alone cannot fully capture .

- Confidentiality of EINECS 299-151-5’s identity restricts direct mechanistic studies, necessitating reliance on proxy compounds .

Q & A

Q. What are the critical physicochemical properties of EINECS 299-151-5 required for experimental design?

Methodological Answer: Prioritize properties like solubility, stability under varying conditions (pH, temperature), and reactivity with common solvents. Validate these through systematic testing (e.g., differential scanning calorimetry for thermal stability, UV-Vis spectroscopy for degradation kinetics). Cross-reference existing literature while noting inconsistencies in reported values .

Q. Which analytical techniques are most reliable for characterizing EINECS 299-151-5 in mixed matrices?

Methodological Answer: Use hyphenated techniques such as HPLC-MS for purity assessment and structural confirmation. For trace analysis, combine GC-MS with internal standards to account for matrix interference. Ensure all methods comply with ICH guidelines for validation (linearity, LOD/LOQ, precision) .

Q. How can researchers ensure reproducibility in synthesizing EINECS 299-151-5?

Methodological Answer: Document reaction parameters (catalyst loading, solvent ratios, inert atmosphere requirements) with explicit attention to stoichiometric deviations. Provide raw spectral data (NMR, IR) in supplementary materials and compare retention times with certified reference materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for EINECS 299-151-5 across studies?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols). Replicate conflicting experiments under controlled conditions, using standardized positive/negative controls. Apply statistical tools (ANOVA with post-hoc tests) to quantify significance of observed differences .

Q. How should computational models be optimized to predict EINECS 299-151-5’s environmental fate?

Methodological Answer: Integrate QSAR models with experimental biodegradation data to refine predictive accuracy. Validate using longitudinal field studies to account for soil microbiota interactions. Calibrate models against high-resolution LC-MS/MS datasets tracking metabolite formation .

Q. What experimental designs mitigate interference from isomerization byproducts during EINECS 299-151-5 synthesis?

Methodological Answer: Employ kinetic studies to identify isomerization thresholds (e.g., via time-resolved NMR). Optimize quenching protocols or use chiral stationary phases in purification. Compare outcomes across orthogonal separation methods (e.g., SFC vs. HPLC) to confirm specificity .

Data Management & Validation

Q. How can researchers address discrepancies in reported spectral data for EINECS 299-151-5?

Methodological Answer: Establish a collaborative database for raw spectral files (e.g., NMR, XRD) with metadata on instrument calibration and acquisition parameters. Use peer-validation platforms to crowdsource consensus on peak assignments .

Q. What protocols ensure robust statistical power in dose-response studies involving EINECS 299-151-5?

Methodological Answer: Predefine effect size thresholds and sample sizes using power analysis (e.g., G*Power software). Include blinded replicates and randomize treatment groups to minimize bias. Report confidence intervals for all EC50/IC50 values .

Ethical & Reporting Standards

Q. How should researchers document negative or inconclusive results for EINECS 299-151-5 in peer-reviewed formats?

Methodological Answer: Use structured reporting frameworks (e.g., MIAME for microarray data) to contextualize negative findings. Publish in journals specializing in null results, emphasizing methodological rigor and hypothesis falsification .

Q. What criteria determine whether a synthesis protocol for EINECS 299-151-5 warrants publication as a “novel method”?

Methodological Answer: Demonstrate quantifiable improvements (e.g., ≥20% yield increase, reduced hazardous waste) over existing methods. Provide comparative lifecycle assessments and scalability data. Include reproducibility checks by independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.